molecular formula C20H32BNO2Si B8258594 1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B8258594
M. Wt: 357.4 g/mol
InChI Key: OPSNXUGQPVWOTJ-UHFFFAOYSA-N
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Description

1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a complex organic compound that features both a tert-butyldimethylsilyl group and a dioxaborolan group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, while the dioxaborolan group can participate in reversible covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Tert-butyldimethylsilyl)-1H-indole: Lacks the dioxaborolan group, making it less versatile in certain chemical reactions.

    5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole: Lacks the tert-butyldimethylsilyl group, which can affect its stability and reactivity.

Uniqueness

1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is unique due to the presence of both the tert-butyldimethylsilyl and dioxaborolan groups. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl-dimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BNO2Si/c1-18(2,3)25(8,9)22-13-12-15-14-16(10-11-17(15)22)21-23-19(4,5)20(6,7)24-21/h10-14H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSNXUGQPVWOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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